3-Tert-butyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a pyrazine-2-carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-Tert-butyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Substituted pyridazines: Compounds with various substituents on the pyridazine ring.
Pyrazine derivatives: Compounds containing the pyrazine moiety with different functional groups.
Pyrrolo[3,4-c]pyrrole derivatives: Compounds with modifications on the pyrrolo[3,4-c]pyrrole core
Uniqueness
3-Tert-butyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-19(2,3)16-4-5-17(23-22-16)24-9-13-11-25(12-14(13)10-24)18(26)15-8-20-6-7-21-15/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHVDWBZFJAYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.